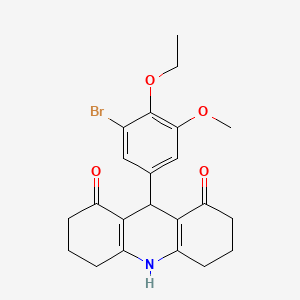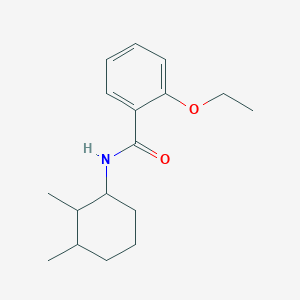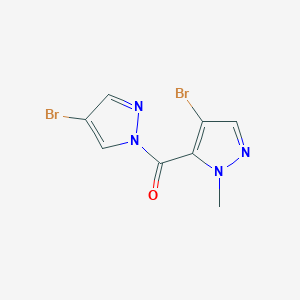![molecular formula C24H17F4N7O B10955749 5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955749.png)
5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Function: It belongs to a class of compounds with potential pharmaceutical applications.
Preparation Methods
Synthetic Routes::
Radical Trifluoromethylation: Recent advances in trifluoromethylation of carbon-centered radical intermediates have made this compound accessible. The trifluoromethyl group is crucial for its properties.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: Industrial-scale synthesis typically involves optimized protocols to maximize yield and minimize costs.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Examples include
Major Products: These reactions yield derivatives with altered pharmacological profiles.
Scientific Research Applications
Chemistry: Used as a building block for drug discovery.
Biology: Investigated for biological activity (e.g., enzyme inhibition).
Medicine: Potential therapeutic applications (e.g., anticancer agents).
Industry: May serve as a precursor for agrochemicals or materials.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related structures (e.g., other pyrazolopyrimidines).
Properties
Molecular Formula |
C24H17F4N7O |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H17F4N7O/c1-14-3-2-4-15(9-14)12-34-13-29-23(33-34)31-22(36)19-11-21-30-18(16-5-7-17(25)8-6-16)10-20(24(26,27)28)35(21)32-19/h2-11,13H,12H2,1H3,(H,31,33,36) |
InChI Key |
FVMFPKUHPBTMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10955667.png)

![N-[1-(dipropan-2-ylamino)propan-2-yl]-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B10955676.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10955681.png)
![(5-Chlorothiophen-2-yl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955693.png)
![1-(difluoromethyl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10955702.png)
![1-[(2-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10955725.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10955736.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10955753.png)

![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955764.png)

